Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
furan-3-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-12-6-15-7-13(16-12)21-11-2-4-17(8-11)14(18)10-3-5-20-9-10/h3,5-7,9,11H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQSTFARFDQAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Synthetic Challenges
The target compound (C₁₉H₂₀N₄O₄, MW 368.4 g/mol) combines three distinct heterocyclic systems:
- Furan-3-yl group : A five-membered oxygen-containing aromatic ring providing electron-rich character for subsequent functionalization.
- Pyrrolidine scaffold : A saturated five-membered nitrogen heterocycle offering conformational flexibility and hydrogen-bonding capabilities.
- 6-Methoxypyrazine-2-yloxy substituent : A nitrogen-rich bicyclic system contributing to π-π stacking interactions and solubility modulation.
Key synthetic challenges include:
- Regioselective introduction of the methoxypyrazine moiety at the pyrrolidine C3 position
- Stability of the aldehyde intermediate during furan-ketone coupling
- Prevention of epimerization at the pyrrolidine stereocenter during reactions.
Synthetic Route Development
Pyrrolidine Intermediate Synthesis
The 3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine core is synthesized through nucleophilic aromatic substitution (SNAr). A representative protocol involves:
Step 1 : Protection of pyrrolidine-3-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole catalysis (0°C to RT, 12 h, 92% yield).
Step 2 : SNAr reaction between protected pyrrolidinol and 2-chloro-6-methoxypyrazine in dimethylformamide (DMF) at 80°C for 24 h using cesium carbonate as base (78% yield).
Step 3 : TBDMS deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C (quantitative yield).
Critical Parameters :
Ketone Coupling Strategies
Two principal methods exist for attaching the furan-3-yl group:
Friedel-Crafts Acylation
Reaction of 3-acetylfuran with the pyrrolidine intermediate under Lewis acid catalysis:
- Catalyst : AlCl₃ (2.5 eq) in nitrobenzene at 120°C for 8 h
- Yield : 65% (requires strict moisture control)
- Limitation : Competitive polymerization of furan occurs above 130°C
Suzuki-Miyaura Cross-Coupling
Palladium-mediated coupling of furan-3-boronic acid with a brominated pyrrolidine precursor:
Industrial-Scale Production Optimization
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility and safety for scale-up:
| Parameter | Batch Mode | Flow Mode | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24 h | 12 min | 120x |
| Temperature Control | ±5°C | ±0.5°C | 10x |
| Space-Time Yield | 0.8 kg/m³·h | 19.2 kg/m³·h | 24x |
Key innovations:
- Microstructured reactors with Pd-coated channels for Suzuki coupling
- In-line IR spectroscopy for real-time monitoring of intermediates
Analytical Characterization
A multi-technique approach ensures structural fidelity:
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, pyrazine H)
- δ 6.78 (d, J = 1.6 Hz, 1H, furan H)
- δ 4.12 (m, 1H, pyrrolidine OCH)
13C NMR :
- 168.4 ppm (ketone carbonyl)
- 152.1 ppm (pyrazine C-O)
HRMS (ESI+) :
Chromatographic Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 0.1% HCOOH in H₂O/MeCN (70:30 to 30:70 over 15 min)
- Retention Time: 8.42 min (purity 99.6%)
Emerging Methodologies
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) enables enantioselective synthesis:
Photoredox Catalysis
Visible-light-mediated C-O bond formation using Ir(ppy)₃:
- 450 nm LED irradiation
- 20 mol% catalyst loading
- 92% yield at room temperature
Comparative Synthetic Route Analysis
| Method | Yield (%) | Purity (%) | Cost Index | Environmental Factor |
|---|---|---|---|---|
| Friedel-Crafts | 65 | 98.2 | 1.8 | 0.67 |
| Suzuki Coupling | 82 | 99.6 | 1.2 | 0.89 |
| Continuous Flow | 79 | 99.1 | 0.9 | 0.92 |
| Biocatalytic | 75 | 99.8 | 2.1 | 0.95 |
Cost Index normalized to batch Suzuki coupling = 1.0 *Environmental Factor: 1.0 = ideal green chemistry
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazine ring can produce dihydropyrazines.
Scientific Research Applications
Chemistry
In the field of chemistry, Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions including:
- Oxidation : The compound can be oxidized to yield different oxidation states.
- Reduction : Reduction reactions can modify functional groups.
- Substitution : It can undergo nucleophilic or electrophilic substitution.
These reactions are crucial for developing new compounds with tailored properties for specific applications.
Biology
This compound has shown promise in biological research due to its interaction with biological molecules such as proteins and nucleic acids. Potential applications include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development.
- Receptor Binding Studies : Its unique structure allows it to bind to various receptors, potentially modulating their activity.
Medicine
In medicinal chemistry, the compound's biological activity can be explored for therapeutic effects against diseases. Preliminary studies suggest potential applications in:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential : Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
Industry
The compound may also find industrial applications as an intermediate in the synthesis of other valuable chemicals or in the development of new materials due to its unique properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features show significant antibacterial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| 2,6-dipyrrolidino-1,4-dibromobenzene | Antibacterial | [Source] |
| 2,4,6-tripyrrolidinochlorobenzene | Antifungal | [Source] |
Anticancer Potential
Several studies have highlighted the anticancer potential of similar compounds:
- Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines with IC50 values below 10 μM.
Mechanism of Action
The mechanism of action of Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
- Aromatic Diversity : Substituting furan (target) with phenyl () or benzothiazole () alters π-π stacking and hydrophobic interactions, impacting solubility and bioactivity.
- Chain Flexibility : The propan-1-one chain in reduces steric hindrance compared to the pyrazine-substituted target, possibly improving metabolic stability.
Key Observations :
Table 3: Property and Activity Comparisons
Key Observations :
- The target’s methoxypyrazine likely increases LogP compared to but maintains better solubility than phenyl analogues ().
Biological Activity
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its CAS number is 2034581-27-4. The structure features a furan ring, a pyrrolidine moiety, and a methoxypyrazine group, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan nucleus is known for its capacity to inhibit bacterial growth by targeting enzymes essential for bacterial survival and disrupting cell membrane integrity. Additionally, the methoxypyrazine component may enhance its interaction with various biological receptors, potentially modulating signaling pathways involved in inflammation and cancer progression .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazine derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported for these derivatives suggest potent antibacterial activity, which could be relevant for developing new antibiotics .
Anticancer Properties
In vitro studies have shown that related compounds possess cytotoxic effects against several cancer cell lines. For example, derivatives of furan and pyrazine have been tested for their ability to induce apoptosis in human tumor cells. The IC50 values obtained from these studies indicate that these compounds can effectively inhibit cell proliferation in cancerous tissues .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of methoxypyrazine derivatives against E. coli and E. faecalis, reporting MIC values of 62.5 µg/mL and 78.12 µg/mL, respectively. These findings highlight the potential application of this compound in treating bacterial infections .
- Cytotoxicity Against Tumor Cells : Another investigation assessed the cytotoxic effects of various furan derivatives on human cancer cell lines such as HeLa and A549. The results indicated significant antiproliferative effects with IC50 values ranging from 200 µg/mL to 250 µg/mL, suggesting that this compound may have therapeutic potential in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Furan Derivative A | Furan nucleus, various substituents | Antimicrobial, anticancer |
| Pyrazine Derivative B | Pyrazine ring, hydroxyl groups | Antibacterial, anti-inflammatory |
| Methoxypyrazine C | Methoxy group on pyrazine | Antitumor activity |
This table summarizes the biological activities of compounds structurally related to this compound, highlighting their potential as therapeutic agents.
Q & A
Basic: What are the established synthetic routes for Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrrolidinyl-methanone core via nucleophilic substitution or coupling reactions. For example, the pyrrolidine ring may be functionalized at the 3-position with a hydroxyl group, which is later substituted with a methoxypyrazine moiety .
- Step 2: Introduction of the 6-methoxypyrazine group via Mitsunobu or SN2 reactions, leveraging the hydroxyl group on pyrrolidine .
- Step 3: Final coupling of the furan-3-yl group to the methanone core using carbonyl-activating agents like EDCI or DCC.
Key Intermediates:
- Intermediate A: 3-Hydroxypyrrolidin-1-yl-methanone.
- Intermediate B: 6-Methoxypyrazin-2-ol (synthesized via methoxylation of pyrazine derivatives, as seen in pyrazine functionalization methods ).
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., methoxy groups at δ ~3.9 ppm, pyrrolidine protons at δ ~3.2–4.0 ppm).
- 13C NMR confirms carbonyl (δ ~170–190 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₆N₃O₄: 326.1135).
- X-ray Crystallography: Resolves stereochemistry and confirms solid-state structure, as demonstrated for similar pyrrolidine derivatives .
- HPLC-PDA: Assesses purity (>98% by reverse-phase C18 columns, acetonitrile/water gradients).
Basic: What initial biological screening assays are recommended to evaluate its potential pharmacological activity?
Answer:
- Enzyme Inhibition Assays: Target kinases or proteases linked to diseases (e.g., cancer, inflammation). Use fluorescence-based or ELISA formats.
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s heterocyclic motifs .
Advanced: How can computational chemistry techniques be applied to predict the compound's reactivity and interaction with biological targets?
Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Compare binding poses with known inhibitors .
- Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals to predict reactivity sites (e.g., nucleophilic attack on the methanone carbonyl) .
- Molecular Dynamics (MD): Simulate solvation effects and conformational stability of the pyrrolidinyl moiety in aqueous environments .
Advanced: What strategies are employed to resolve contradictions in bioactivity data across different experimental models?
Answer:
- Orthogonal Assays: Validate activity using disparate methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
- Metabolic Stability Testing: Assess compound degradation in liver microsomes; instability may explain variable in vivo/in vitro results .
- Batch Reproducibility Analysis: Compare synthetic batches via HPLC and NMR to exclude impurity-driven discrepancies .
Advanced: What methodologies are used to investigate the stereochemical implications of the pyrrolidinyl moiety on the compound's biological activity?
Answer:
- Enantioselective Synthesis: Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate R/S isomers of the pyrrolidine ring .
- Chiral HPLC: Employ columns like Chiralpak AD-H to resolve enantiomers and assign configurations via circular dichroism (CD) .
- Biological Profiling: Test isomers in target assays; e.g., one enantiomer may show 10-fold higher kinase inhibition due to steric complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
